2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group. The final step involves the coupling of the methoxyphenoxy group to the benzodiazole-morpholine intermediate, typically using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The benzodiazole core can be reduced to a dihydrobenzodiazole under hydrogenation conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodiazole core would yield a dihydrobenzodiazole derivative .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzodiazole derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the methoxyphenoxy group can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a methoxyphenyl group and a heterocyclic core, but differs in its triazole ring and overall structure.
2-Methoxyphenyl isocyanate: This compound contains a methoxyphenyl group and is used as a reagent in organic synthesis.
Uniqueness
What sets 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzodiazole core, morpholine ring, and methoxyphenoxy group work synergistically to enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C24H30N4O4 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H30N4O4/c1-3-10-28-20-9-8-18(15-19(20)26-23(28)16-27-11-13-31-14-12-27)25-24(29)17-32-22-7-5-4-6-21(22)30-2/h4-9,15H,3,10-14,16-17H2,1-2H3,(H,25,29) |
InChI Key |
DTJZIYFUNNCHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCOCC4 |
Origin of Product |
United States |
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